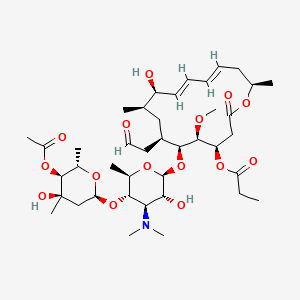

Espinomycin A3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

35867-32-4 |

|---|---|

分子式 |

C40H65NO15 |

分子量 |

799.9 g/mol |

IUPAC 名称 |

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |

InChI |

InChI=1S/C40H65NO15/c1-11-30(45)54-29-20-31(46)50-23(3)15-13-12-14-16-28(44)22(2)19-27(17-18-42)36(37(29)49-10)56-39-34(47)33(41(8)9)35(24(4)52-39)55-32-21-40(7,48)38(25(5)51-32)53-26(6)43/h12-14,16,18,22-25,27-29,32-39,44,47-48H,11,15,17,19-21H2,1-10H3/b13-12+,16-14+/t22-,23-,24-,25+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m1/s1 |

InChI 键 |

KOQURIVQVVRBPL-HUFPKKMTSA-N |

手性 SMILES |

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O)C |

规范 SMILES |

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O)C |

产品来源 |

United States |

Foundational & Exploratory

Espinomycin A3: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Espinomycin A3 is a sixteen-membered macrolide antibiotic discovered in the early 1970s. This document provides a comprehensive overview of the available technical information regarding its discovery, origin, and biological activity. While specific experimental protocols and biosynthetic pathway details for this compound are not extensively available in readily accessible literature, this guide consolidates the known facts and supplements them with generalized methodologies common for the study of macrolide antibiotics from the same era.

Discovery and Origin

This compound was discovered by Machida and colleagues in 1972.[1] It is a natural product synthesized by the bacterium Streptomyces fungicidicus var. espinomyceticus N-18-19.[2] This discovery was part of the intensive screening efforts of soil microorganisms for novel antibiotic compounds that characterized that period of pharmaceutical research. The initial findings were documented in a Japanese patent.[1]

Table 1: Discovery and Origin of this compound

| Attribute | Description |

| Compound Name | This compound |

| Producing Organism | Streptomyces fungicidicus var. espinomyceticus N-18-19[2] |

| Year of Discovery | 1972[1] |

| Discoverers | Machida, et al.[1] |

| Associated Patent | JP47025384[1] |

Physicochemical Properties and Structure

Table 2: General Physicochemical Properties of Macrolide Antibiotics

| Property | Typical Value/Characteristic |

| Molecular Weight | Varies, generally > 600 g/mol |

| Solubility | Generally soluble in organic solvents, poorly soluble in water |

| Appearance | Often a white or off-white crystalline solid |

| Key Structural Features | Large macrocyclic lactone ring, deoxy sugars |

Experimental Protocols (Generalized)

Detailed experimental protocols for the original discovery of this compound are not available in the searched literature. The following sections describe generalized methodologies that would have been employed for the fermentation, isolation, purification, and structure elucidation of a novel macrolide antibiotic from a Streptomyces species during that time.

Fermentation of Streptomyces fungicidicus var. espinomyceticus

The production of this compound would have been achieved through submerged fermentation of Streptomyces fungicidicus var. espinomyceticus.

-

Inoculum Preparation: A seed culture of S. fungicidicus var. espinomyceticus would be prepared by inoculating a suitable liquid medium with spores or mycelial fragments from a slant culture. This would be incubated to achieve a high cell density.

-

Production Medium: A production medium rich in carbon and nitrogen sources would be used. Typical components include glucose or starch as a carbon source, and soybean meal, yeast extract, or peptone as a nitrogen source, supplemented with essential minerals.

-

Fermentation Conditions: The production culture would be incubated in large fermenters with controlled temperature (typically 28-30°C), pH, and aeration to ensure optimal growth and antibiotic production. The fermentation would proceed for several days.

Isolation and Purification

Following fermentation, the antibiotic would be isolated from the culture broth and purified.

-

Extraction: The fermentation broth would first be filtered or centrifuged to separate the mycelia from the supernatant. The antibiotic, being a macrolide, would likely be extracted from the culture filtrate using a water-immiscible organic solvent such as ethyl acetate or chloroform.

-

Chromatography: The crude extract would then be subjected to a series of chromatographic steps for purification. These could include:

-

Silica Gel Chromatography: To separate compounds based on polarity.

-

Sephadex Chromatography: For size-exclusion separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a pure compound.

-

Structure Elucidation

The determination of the chemical structure of this compound would have relied on the spectroscopic techniques of the time.

-

Mass Spectrometry (MS): To determine the molecular weight and obtain information about the molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule, such as hydroxyl, carbonyl, and C-O bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would have been crucial for determining the carbon-hydrogen framework of the molecule, including the structure of the macrolide ring and the attached sugar moieties.

Biological Activity

This compound is reported to be active against Gram-positive bacteria.[2][3] Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, against particular bacterial strains are not available in the reviewed literature.

Table 3: Reported Antibacterial Spectrum of this compound

| Bacterial Type | Activity |

| Gram-positive bacteria | Active[2][3] |

| Gram-negative bacteria | Not reported |

| Fungi | Not reported |

Biosynthesis

The biosynthetic pathway of this compound has not been elucidated in the available literature. However, as a macrolide, it is synthesized by a Type I polyketide synthase (PKS) pathway.

The biosynthesis would involve the following general steps:

-

Polyketide Chain Assembly: A starter unit (e.g., propionyl-CoA) is loaded onto the PKS. A series of extender units (e.g., methylmalonyl-CoA) are sequentially added by different modules of the PKS, each catalyzing a condensation, ketoreduction, dehydration, and enoylreduction step as programmed.

-

Macrolactonization: The completed polyketide chain is released from the PKS and cyclized by a thioesterase domain to form the sixteen-membered lactone ring.

-

Post-PKS Modifications: The macrolactone is then modified by various enzymes, including glycosyltransferases that attach deoxy sugars, which are crucial for its biological activity.

Conclusion

This compound is a historically significant macrolide antibiotic whose detailed characterization in publicly accessible modern literature is limited. This guide provides a framework for understanding its discovery and origin based on the available information and general principles of natural product drug discovery from Streptomyces. Further research, potentially through accessing the original patent and conducting modern spectroscopic and genomic analyses of the producing strain, would be necessary to fully elucidate the specific experimental protocols, quantitative biological activity, and the complete biosynthetic pathway of this antibiotic.

References

- 1. Isolation and sequence analysis of polyketide synthase genes from the daunomycin-producing Streptomyces sp. strain C5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coloning and expression of spiramycin polyketide synthase genes and resistance genes from S. spiramyceticus U-1941 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Espinomycin A3 Production by Streptomyces fungicidicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Espinomycin A3, a 16-membered macrolide antibiotic produced by Streptomyces fungicidicus, exhibits promising activity against Gram-positive bacteria. This technical guide provides an in-depth overview of this compound, consolidating available information and presenting generalized methodologies relevant to its production and study. The document covers the characteristics of the producing organism, a putative biosynthetic pathway for this compound, detailed protocols for fermentation, extraction, and purification of macrolide antibiotics, and a discussion of the regulatory mechanisms governing its production. Due to the limited specific data available for this compound, this guide leverages established knowledge of other well-characterized 16-membered macrolides from Streptomyces to provide a robust framework for researchers in the field of natural product drug discovery and development.

Introduction to this compound and Streptomyces fungicidicus

Streptomyces fungicidicus is a species of actinobacteria known for its ability to produce a variety of secondary metabolites with diverse biological activities. One such metabolite is this compound, a 16-membered macrolide antibiotic.[1][2] Macrolide antibiotics are a clinically important class of drugs that function by inhibiting bacterial protein synthesis. This compound is particularly effective against Gram-positive bacteria.[1][2]

Streptomyces fungicidicus has been identified as the producer of other bioactive compounds as well, including the lipopeptide antibiotic enduracidin. The genomic potential of Streptomyces species for producing novel secondary metabolites is vast, with many biosynthetic gene clusters remaining silent under standard laboratory conditions. This underscores the importance of optimizing fermentation conditions and employing advanced analytical techniques to explore the full chemical repertoire of these prolific microorganisms.

Biosynthesis of this compound: A Putative Pathway

While the specific biosynthetic gene cluster for this compound has not been fully elucidated in the public domain, a putative pathway can be proposed based on the well-characterized biosynthesis of other 16-membered macrolides in Streptomyces, such as tylosin and spiramycin. The biosynthesis of macrolides is catalyzed by Type I polyketide synthases (PKSs), large multifunctional enzymes that assemble the polyketide backbone from simple carboxylic acid precursors.

The biosynthesis of the this compound aglycone is likely initiated with a specific starter unit, followed by the sequential addition of extender units, typically malonyl-CoA or methylmalonyl-CoA, by the PKS modules. Each module is responsible for one cycle of chain elongation and can contain various domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoylreductase) that determine the structure of the growing polyketide chain. Following the assembly of the polyketide chain, it is released from the PKS, often through the action of a thioesterase domain, leading to the formation of the macrolactone ring. Subsequent post-PKS modifications, such as glycosylation and hydroxylation, are carried out by tailoring enzymes encoded within the gene cluster to yield the final bioactive this compound molecule.

References

Espinomycin A3: A Technical Guide to a Sixteen-Membered Macrolide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Espinomycin A3, a sixteen-membered macrolide antibiotic, represents a class of natural products with significant antibacterial properties. This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activity, and the current understanding of its biosynthesis and mechanism of action. The information is intended to serve as a resource for researchers and professionals involved in antibiotic discovery and development.

Introduction

This compound is a macrolide antibiotic produced by the bacterium Streptomyces fungicidicus var. espinomyceticus N-18-19.[1] As a member of the sixteen-membered macrolide family, it shares structural similarities with other clinically relevant antibiotics.[2][3][4] This class of compounds is known for its primary activity against Gram-positive bacteria.[1][5] this compound is also known by the synonyms Turimycin P2 and Platenomycin C2.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C40H65NO15 |

| Molecular Weight | 799.94 g/mol |

| Class | Sixteen-membered macrolide antibiotic |

| Producing Organism | Streptomyces fungicidicus var. espinomyceticus N-18-19[1] |

| Synonyms | Turimycin P2, Platenomycin C2 |

Antibacterial Spectrum and Efficacy

Table 2: Antibacterial Spectrum of Sixteen-Membered Macrolides (General)

| Bacterial Group | General Susceptibility |

| Gram-positive cocci | Generally susceptible |

| Gram-positive bacilli | Generally susceptible |

| Gram-negative bacteria | Limited activity[2][3] |

| Atypical bacteria | Variable susceptibility |

Mechanism of Action

The mechanism of action of this compound is consistent with that of other macrolide antibiotics. These compounds are inhibitors of bacterial protein synthesis.[6] They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component, and block the exit tunnel for the nascent polypeptide chain. This action effectively halts the elongation of proteins, leading to a bacteriostatic effect.[6]

Biosynthesis

The biosynthesis of sixteen-membered macrolides like this compound is a complex process orchestrated by a Type I polyketide synthase (PKS) multienzyme complex. The core macrolactone ring of platenomycins, which includes this compound, is known as platenolide I. The biosynthesis of platenolide I is the initial step, followed by a series of post-PKS modifications, including glycosylation and other tailoring reactions, to yield the final active antibiotic. While the general pathway is understood, the specific gene cluster responsible for the complete biosynthesis of this compound has not been fully elucidated in the available literature.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound are not extensively detailed in readily accessible literature. However, general methodologies for such processes involving actinomycete-derived natural products are well-established.

General Isolation and Purification Workflow

A typical workflow for obtaining this compound from a Streptomyces fungicidicus fermentation culture is outlined below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains would typically be determined using standard broth microdilution or agar dilution methods as recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[7]

Broth Microdilution Method Outline:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent.

-

Serial Dilutions: Two-fold serial dilutions of the antibiotic are prepared in a 96-well microtiter plate containing appropriate bacterial growth medium.[7]

-

Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to the final inoculum concentration.[7]

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[7]

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[7]

Conclusion and Future Directions

This compound is a sixteen-membered macrolide with established activity against Gram-positive bacteria. While its general characteristics are known, there is a notable lack of detailed, publicly available data regarding its specific antibacterial spectrum (MIC values), a fully elucidated biosynthetic pathway, and comprehensive experimental protocols. Further research is warranted to fully characterize this antibiotic and explore its potential for therapeutic development. The elucidation of its complete biosynthetic gene cluster could also open avenues for biosynthetic engineering to produce novel and more potent derivatives.

References

- 1. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 5. Effect of the leucomycin-like macrolide antibiotic turimycin on ribosomal peptidyltransferase from Eschericha coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

Espinomycin A3: A Technical Guide on the Putative Mechanism of Action

Disclaimer: Scientific literature with specific, in-depth mechanistic studies on Espinomycin A3 is not extensively available in publicly accessible databases. Therefore, this guide presents a putative mechanism of action for this compound based on its classification as a sixteen-membered macrolide antibiotic. The information herein is extrapolated from the well-documented mechanisms of other macrolides, particularly spiramycin and erythromycin, and should be considered a theoretical framework until further specific research on this compound is published.

Introduction

This compound is a sixteen-membered macrolide antibiotic produced by Streptomyces fungicidicus var. espinomyceticus.[] Like other macrolides, it exhibits activity primarily against Gram-positive bacteria.[] Macrolide antibiotics are a clinically significant class of drugs that inhibit bacterial protein synthesis by targeting the ribosome. This guide will delve into the presumed molecular interactions and cellular consequences of this compound's activity.

Core Mechanism: Inhibition of Bacterial Protein Synthesis

The central mechanism of action for macrolide antibiotics is the inhibition of protein synthesis.[2] This is achieved by binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

Ribosomal Binding

Macrolides, including likely this compound, bind to the 50S subunit of the bacterial ribosome.[2] This interaction is a critical first step in their antibacterial activity. The binding site is located within the nascent peptide exit tunnel (NPET), in close proximity to the peptidyl transferase center (PTC).

The following diagram illustrates the general binding site of macrolide antibiotics on the 50S ribosomal subunit.

Caption: General binding location of macrolide antibiotics within the 50S ribosomal subunit.

Stimulation of Peptidyl-tRNA Dissociation

A key aspect of the mechanism for sixteen-membered macrolides like spiramycin, and presumably this compound, is the stimulation of peptidyl-tRNA dissociation from the ribosome during translocation.[2][3][4] This action effectively aborts the elongation of the polypeptide chain.

The process can be visualized as follows:

Caption: The proposed mechanism of this compound leading to protein synthesis inhibition.

Antibacterial Spectrum and Activity

This compound is reported to have activity against Gram-positive bacteria.[] The outer membrane of Gram-negative bacteria often presents a barrier to macrolide entry, which may explain the targeted spectrum of activity.[2]

Table 1: General Antibacterial Activity of Macrolides

| Bacterial Type | General Susceptibility | Rationale |

| Gram-positive | Generally Susceptible | Lack of an outer membrane allows for easier access of the antibiotic to the ribosomal target. |

| Gram-negative | Generally Resistant | The outer membrane acts as a permeability barrier, preventing the macrolide from reaching the ribosome.[2] |

Note: This table represents a generalization for the macrolide class. Specific minimal inhibitory concentration (MIC) values for this compound against various bacterial strains are not available in the reviewed literature.

Experimental Protocols for Elucidating the Mechanism of Action

The following are generalized experimental protocols that would be employed to specifically determine the mechanism of action of this compound.

In Vitro Protein Synthesis Inhibition Assay

Objective: To determine if this compound inhibits bacterial protein synthesis in a cell-free system.

Methodology:

-

Preparation of Cell-Free Extract: Prepare an S30 extract from a susceptible bacterial strain (e.g., Bacillus subtilis or a sensitive strain of Staphylococcus aureus). This extract contains ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other factors required for protein synthesis.

-

Reaction Mixture: Set up reaction mixtures containing the S30 extract, a suitable buffer, an energy source (ATP, GTP), amino acids (including a radiolabeled amino acid such as [³⁵S]-methionine), and a template mRNA (e.g., poly(U) or a specific gene transcript).

-

Incubation: Add varying concentrations of this compound to the reaction mixtures. A control with no antibiotic and a control with a known protein synthesis inhibitor (e.g., chloramphenicol) should be included. Incubate the mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

Measurement of Protein Synthesis: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC₅₀ value.

Ribosome Binding Assay

Objective: To confirm that this compound binds to the bacterial ribosome and to determine its binding affinity.

Methodology:

-

Preparation of Ribosomes: Isolate 70S ribosomes and/or 50S and 30S subunits from a susceptible bacterial strain.

-

Radiolabeling of this compound: If possible, use a radiolabeled form of this compound (e.g., [³H]-Espinomycin A3).

-

Binding Reaction: Incubate a fixed amount of ribosomes with increasing concentrations of radiolabeled this compound in a suitable binding buffer.

-

Separation of Bound and Free Ligand: Separate the ribosome-bound this compound from the free antibiotic. This can be achieved by methods such as equilibrium dialysis, ultrafiltration, or gel filtration.

-

Quantification: Measure the radioactivity in the bound and/or free fractions.

-

Data Analysis: Perform Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the number of binding sites per ribosome.

Conclusion

Based on its classification as a sixteen-membered macrolide, this compound is presumed to act as an inhibitor of bacterial protein synthesis. Its likely mechanism involves binding to the 50S ribosomal subunit and stimulating the premature dissociation of peptidyl-tRNA, thereby halting peptide chain elongation. This activity is expected to be most pronounced against Gram-positive bacteria. Definitive confirmation of this mechanism and quantitative assessment of its potency await specific experimental investigation of this compound. The protocols outlined in this guide provide a framework for such future research.

References

- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Espinomycin A3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Espinomycin A3, a 16-membered macrolide antibiotic produced by Streptomyces fungicidicus var. espinomyceticus N-18-19, exhibits activity against Gram-positive bacteria. Despite its therapeutic potential, the biosynthetic pathway of this compound remains largely uncharacterized. This technical guide consolidates the current understanding of 16-membered macrolide biosynthesis to propose a putative pathway for this compound. By drawing parallels with well-studied macrolides such as Tylosin, Spiramycin, and Mycinamicin, we delineate the likely enzymatic steps, from the assembly of the polyketide backbone to the final tailoring modifications. This document serves as a foundational resource for researchers aiming to elucidate the complete biosynthetic gene cluster, characterize the involved enzymes, and ultimately engineer the pathway for the production of novel this compound analogs with enhanced therapeutic properties.

Introduction

Sixteen-membered macrolide antibiotics are a clinically significant class of natural products, primarily used in veterinary medicine, with some demonstrating potential for treating human infections.[1] These complex molecules are assembled through a sophisticated interplay of enzymatic reactions, offering a rich scaffold for biosynthetic engineering and the generation of novel derivatives. This compound, produced by Streptomyces fungicidicus, is a member of this class, yet its biosynthetic origins are not well-documented in publicly available literature.[2] Understanding the biosynthesis of this compound is paramount for several reasons: it can enable the rational design of more potent and selective antibiotics, facilitate the development of high-yielding production strains, and expand our knowledge of the enzymatic logic governing the synthesis of complex natural products.

This guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on established principles of 16-membered macrolide biosynthesis. We will explore the key enzymatic players, from the modular Type I Polyketide Synthase (PKS) responsible for the macrolactone core to the tailoring enzymes that decorate it with sugars and other functional groups. Furthermore, we present generalized experimental protocols for the characterization of such pathways and summarize representative quantitative data from related biosynthetic systems to provide a practical framework for future research endeavors.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the canonical pathway for 16-membered macrolides, which can be divided into two main stages:

-

Assembly of the Macrolactone Core: A modular Type I Polyketide Synthase (PKS) constructs the 16-membered polyketide chain from simple acyl-CoA precursors.

-

Post-PKS Tailoring Modifications: A series of enzymes, including glycosyltransferases, oxidoreductases, and methyltransferases, modify the initial polyketide intermediate to yield the final bioactive molecule.

A visual representation of the proposed pathway is provided below.

Figure 1: Proposed Biosynthetic Pathway of this compound.

Macrolactone Core Assembly by Type I Polyketide Synthase

The biosynthesis of the this compound aglycone is predicted to be catalyzed by a modular Type I PKS. These large, multifunctional enzymes are organized into modules, with each module responsible for one cycle of polyketide chain elongation. Each module typically contains a set of core domains: an Acyltransferase (AT) domain that selects the extender unit (usually methylmalonyl-CoA or malonyl-CoA), a Ketosynthase (KS) domain that catalyzes the Claisen condensation, and an Acyl Carrier Protein (ACP) domain that tethers the growing polyketide chain. Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may be present to modify the β-keto group of the newly added extender unit. The final module contains a Thioesterase (TE) domain that catalyzes the release and cyclization of the completed polyketide chain to form the 16-membered macrolactone ring.

The biosynthesis of the macrolactone core of this compound is proposed to start with a propionyl-CoA starter unit, followed by the sequential addition of several methylmalonyl-CoA and malonyl-CoA extender units, as is common for many 16-membered macrolides like tylosin and mycinamicin.[2][3]

Post-PKS Tailoring Modifications

Following the formation of the macrolactone ring, a series of tailoring reactions are required to produce the final this compound structure. These modifications are crucial for the biological activity of the antibiotic.

A key feature of many macrolide antibiotics is the presence of one or more deoxysugar moieties. In the case of this compound, the structure contains two deoxysugars, D-forosamine and L-mycarose. These sugars are synthesized from primary metabolites by dedicated enzyme pathways and are then attached to the macrolactone core by specific glycosyltransferases (GTs). The biosynthesis of spiramycin, for example, involves three distinct glycosyltransferases for the sequential attachment of mycaminose, forosamine, and mycarose.[4] It is therefore highly probable that the this compound biosynthetic gene cluster encodes at least two specific GTs for the attachment of its characteristic sugar moieties.

The final steps in the biosynthesis of many macrolides involve oxidative modifications catalyzed by cytochrome P450 monooxygenases and methylations catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. These modifications can alter the conformation of the macrolide and its interaction with the ribosomal target, thereby influencing its antibacterial activity. The biosynthesis of tylosin involves several late-stage oxidation and methylation steps.[5] It is anticipated that similar enzymatic modifications are involved in the maturation of the this compound molecule.

Quantitative Data from Related Biosynthetic Pathways

Direct quantitative data for the biosynthesis of this compound is not currently available. However, data from the study of other 16-membered macrolides can provide a useful reference for what to expect in future investigations. The following table summarizes representative quantitative data from the biosynthesis of related macrolides.

| Parameter | Macrolide | Value | Reference |

| Enzyme Kinetics (Glycosyltransferase) | Spiramycin (Srm29 - Forosaminyltransferase) | Km (TDP-forosamine): 45 ± 5 µM | [4] |

| kcat: 0.12 ± 0.01 min-1 | [4] | ||

| Precursor Incorporation (14C-labeled) | Tylosin | Bioconversion of [14C]macrocin to tylosin: ~60% | [5] |

| Product Yield (Engineered Strain) | Mycinamicin | Titer improvement from wild-type to engineered strain: ~5-fold | [3] |

Disclaimer: The data presented in this table are from studies on related 16-membered macrolides and are intended to serve as representative examples. These values are not specific to the biosynthesis of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of a natural product biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be crucial for characterizing the this compound biosynthetic pathway.

Identification and Annotation of the Biosynthetic Gene Cluster (BGC)

Objective: To identify and sequence the complete biosynthetic gene cluster for this compound from the genomic DNA of Streptomyces fungicidicus.

Methodology:

-

Genomic DNA Extraction: High-molecular-weight genomic DNA is isolated from a culture of S. fungicidicus using a standard phenol-chloroform extraction method or a commercial kit.

-

Genome Sequencing: The extracted genomic DNA is subjected to whole-genome sequencing using a combination of short-read (e.g., Illumina) and long-read (e.g., PacBio or Oxford Nanopore) technologies to achieve a complete and contiguous genome assembly.

-

BGC Identification: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The tool predicts the boundaries of the cluster and annotates the open reading frames (ORFs) based on homology to known biosynthetic genes. The cluster responsible for this compound biosynthesis would be identified by the presence of a Type I PKS gene cassette characteristic of macrolide biosynthesis.

Figure 2: Workflow for Biosynthetic Gene Cluster Identification.

Gene Inactivation and Heterologous Expression

Objective: To confirm the involvement of the identified BGC in this compound production and to elucidate the function of individual genes within the cluster.

Methodology:

-

Gene Inactivation: Targeted gene inactivation of key biosynthetic genes (e.g., a PKS gene or a glycosyltransferase gene) is performed in the native producer strain using methods like PCR-targeting or CRISPR-Cas9-based genome editing. The resulting mutant strains are then fermented, and their metabolic profiles are analyzed by HPLC-MS to confirm the abolishment of this compound production and the potential accumulation of biosynthetic intermediates.

-

Heterologous Expression: The entire BGC is cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans. Successful production of this compound in the heterologous host confirms the identity of the BGC.

In Vitro Characterization of Biosynthetic Enzymes

Objective: To determine the specific function and catalytic parameters of key enzymes in the pathway, such as glycosyltransferases.

Methodology:

-

Gene Cloning and Protein Expression: The gene of interest (e.g., a putative glycosyltransferase) is amplified by PCR from the genomic DNA of S. fungicidicus and cloned into an expression vector (e.g., pET-28a). The resulting plasmid is transformed into an E. coli expression host (e.g., BL21(DE3)). Protein expression is induced, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assays: The activity of the purified enzyme is assayed in vitro. For a glycosyltransferase, this would involve incubating the purified enzyme with the macrolactone acceptor substrate and the appropriate nucleotide-activated sugar donor (e.g., TDP-D-forosamine). The reaction products are analyzed by HPLC-MS to confirm the transfer of the sugar moiety.

-

Kinetic Analysis: To determine the kinetic parameters (Km and kcat), enzyme assays are performed with varying substrate concentrations, and the initial reaction rates are measured. The data are then fitted to the Michaelis-Menten equation.

Figure 3: Workflow for In Vitro Enzyme Characterization.

Conclusion and Future Perspectives

While the complete biosynthetic pathway of this compound is yet to be experimentally validated, the principles established from the study of other 16-membered macrolides provide a robust framework for its putative biosynthesis. The proposed pathway, involving a Type I PKS and a series of tailoring enzymes, offers a clear roadmap for future research. The experimental protocols outlined in this guide provide the necessary tools to systematically unravel the genetic and biochemical basis of this compound production.

Future efforts should focus on the identification and sequencing of the this compound biosynthetic gene cluster. Subsequent functional characterization of the encoded enzymes will not only confirm the proposed pathway but also provide valuable insights into the enzymatic logic underlying the biosynthesis of this potent antibiotic. Ultimately, this knowledge will empower the use of synthetic biology and metabolic engineering approaches to generate novel this compound analogs with improved pharmacological properties, contributing to the fight against antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of the macrolide antibiotic tylosin. A preferred pathway from tylactone to tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organization of the biosynthetic gene cluster for the polyketide macrolide mycinamicin in Micromonospora griseorubida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycosylation Steps during Spiramycin Biosynthesis in Streptomyces ambofaciens: Involvement of Three Glycosyltransferases and Their Interplay with Two Auxiliary Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Espinomycin A3 Gene Cluster Analysis: A Methodological Overview in the Absence of Specific Data

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and genomic databases did not yield specific information on the biosynthetic gene cluster for Espinomycin A3. While the existence of this compound, a sixteen-membered macrolide antibiotic produced by Streptomyces fungicidicus var. espinomyceticus N-18-19 with activity against Gram-positive bacteria, is confirmed, the genetic basis for its production has not been detailed in accessible scientific reports.[][2]

Therefore, this guide provides a generalized framework for the analysis of a hypothetical macrolide antibiotic biosynthetic gene cluster from a Streptomyces species, based on common methodologies and findings in the field of natural product biosynthesis. The following sections are intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the processes of gene cluster analysis, rather than a definitive report on this compound.

General Structure of a Macrolide Biosynthetic Gene Cluster

Macrolide antibiotics are typically synthesized by Type I Polyketide Synthases (PKS-I). A biosynthetic gene cluster for such a compound in Streptomyces is a contiguous region of DNA containing all the genes necessary for the production of the final molecule. This includes genes for the core polyketide scaffold synthesis, tailoring enzymes, regulation, and self-resistance.

Table 1: Representative Genes in a Hypothetical Macrolide Biosynthetic Gene Cluster

| Gene Category | Example Gene Name | Putative Function |

| Polyketide Synthase (PKS) | pksA, pksB, pksC | Large, modular enzymes responsible for the assembly of the polyketide chain from simple acyl-CoA precursors. Each module contains domains for ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). Additional domains like ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) determine the reduction state of the growing chain. |

| Deoxysugar Biosynthesis | desI-VII | A sub-cluster of genes responsible for the synthesis of unusual deoxy-sugars that are often attached to the macrolide core. This can include genes for NDP-glucose synthase, dehydratase, epimerase, reductase, and aminotransferase. |

| Glycosyltransferases | glyT | Enzymes that attach the deoxysugar moieties to the aglycone (the core polyketide structure). |

| Tailoring Enzymes | cypH, moxA | Enzymes that modify the macrolide core after its synthesis, such as cytochrome P450 hydroxylases (CypH) or monooxygenases (MoxA), which can alter the biological activity of the final compound. |

| Regulatory Genes | regA | Transcription factors (e.g., of the SARP or LAL family) that control the expression of the other genes in the cluster, often in response to specific environmental or physiological signals. |

| Resistance/Transport | effT | Efflux pumps or modifying enzymes that prevent the antibiotic from harming the producing organism. |

Experimental Protocols for Gene Cluster Analysis

The elucidation of a biosynthetic gene cluster involves a series of well-established molecular biology techniques.

2.1. Genomic DNA Extraction from Streptomyces

-

Inoculate a suitable liquid medium (e.g., TSB or YEME) with spores or mycelium of the Streptomyces strain.

-

Incubate with shaking at 28-30°C for 2-4 days until sufficient biomass is obtained.

-

Harvest the mycelium by centrifugation.

-

Wash the mycelium with a suitable buffer (e.g., TE buffer).

-

Resuspend the mycelium in a lysis buffer containing lysozyme to degrade the cell wall. Incubate at 37°C.

-

Add Proteinase K and SDS to lyse the cells and denature proteins.

-

Perform phenol-chloroform extractions to remove proteins and other cellular debris.

-

Precipitate the genomic DNA with isopropanol or ethanol.

-

Wash the DNA pellet with 70% ethanol and resuspend in nuclease-free water or TE buffer.

2.2. Genome Sequencing and Bioinformatic Analysis

-

The high-quality genomic DNA is subjected to next-generation sequencing (NGS).

-

The resulting sequence reads are assembled into a draft or complete genome sequence.

-

The genome sequence is then analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters. This tool predicts the boundaries of the cluster and annotates the putative function of the genes within it based on homology to known biosynthetic genes.

2.3. Gene Inactivation and Heterologous Expression

To confirm the function of the gene cluster and individual genes, gene inactivation or heterologous expression is performed.

-

Gene Inactivation: A target gene within the cluster (e.g., a PKS gene) is disrupted or deleted in the native producer strain using techniques like homologous recombination. The resulting mutant is then cultured, and the fermentation broth is analyzed by HPLC or LC-MS to confirm the abolition of the production of the target compound.

-

Heterologous Expression: The entire biosynthetic gene cluster is cloned into a suitable expression vector and introduced into a model Streptomyces host (e.g., Streptomyces coelicolor or Streptomyces lividans) that does not produce the compound of interest. The successful production of the compound in the heterologous host confirms the identity of the gene cluster.

Visualizations of Biosynthetic Logic and Workflows

Diagram 1: General Experimental Workflow for Gene Cluster Identification and Verification

Caption: Workflow for identifying and functionally validating a biosynthetic gene cluster.

Diagram 2: Simplified Model of a Type I Polyketide Synthase (PKS) Assembly Line

Caption: A modular Type I PKS pathway for macrolide aglycone synthesis.

References

In-Depth Technical Guide: Spectrum of Activity for Espinomycin A3

Executive Summary

Espinomycin A3 is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces fungicidicus var. espinomyceticus N-18-19.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. This guide provides a detailed overview of the anticipated spectrum of activity of this compound, based on data from analogous 16-membered macrolides. It includes quantitative data on antibacterial activity, detailed experimental protocols for determining antimicrobial susceptibility, and an exploration of potential anticancer and antiviral activities. Visualizations of the mechanism of action and experimental workflows are provided to facilitate understanding for researchers, scientists, and drug development professionals.

Antibacterial Spectrum of Activity

Sixteen-membered macrolide antibiotics, such as Tylosin and Spiramycin, exhibit a broad spectrum of activity, primarily against Gram-positive bacteria.[2][3][4][5] They also show activity against some Gram-negative bacteria and other microorganisms like Mycoplasma species.[3][5]

Quantitative Antibacterial Data (Representative)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Tylosin and Spiramycin against a range of bacterial species. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Tylosin [1][3][6][7][8][9]

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | Clinical Isolates | 0.125 - >128 | - | - |

| Streptococcus pyogenes | Clinical Isolates | 0.1 - 0.2 | - | - |

| Streptococcus pneumoniae | Clinical Isolates | 0.2 - 0.4 | - | - |

| Enterococcus faecalis | Clinical Isolates | 0.25 - >128 | - | - |

| Clostridium perfringens | Rabbit Isolates | - | 0.5 | 32 |

| Mycoplasma bovis | Clinical Isolates | 0.06 - 4 | - | - |

| Mycoplasma hyopneumoniae | Field Isolates | 0.016 - 0.06 | - | - |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for Spiramycin

| Bacterial Species | Strain(s) | MIC (µg/mL) |

| Staphylococcus aureus | 0.4 | |

| Listeria monocytogenes | 6.4 | |

| Escherichia coli | NCTC 10416 | 0.8 |

| Pseudomonas aeruginosa | ATCC 10415 | 12.8 |

Note: The antibacterial spectrum of Spiramycin also includes Gram-positive cocci and rods, Gram-negative cocci, Legionellae, mycoplasmas, chlamydiae, some spirochetes, Toxoplasma gondii, and Cryptosporidium.[2][10][11][12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[13][14]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solution of the antimicrobial agent

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for automated reading)

Procedure:

-

Preparation of Antimicrobial Dilutions: a. Prepare a series of twofold dilutions of the antimicrobial agent in CAMHB directly in the 96-well plate. b. The final volume in each well should be 50 µL. c. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate. b. Suspend the colonies in sterile broth or saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well, except for the sterility control well. b. The final volume in each well will be 100 µL.

-

Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: a. After incubation, examine the plate for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Figure 1. Workflow for MIC Determination.

Mechanism of Action

As a 16-membered macrolide antibiotic, this compound is expected to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[15][16][17][18][19] This binding occurs within the nascent peptide exit tunnel, ultimately leading to the cessation of protein elongation.

The mechanism involves the following key steps:

-

The macrolide antibiotic enters the bacterial cell.

-

It binds reversibly to the 23S rRNA of the 50S ribosomal subunit.

-

This binding blocks the progression of the growing polypeptide chain.

-

Protein synthesis is halted, leading to a bacteriostatic effect.

References

- 1. 738. Tylosin (WHO Food Additives Series 29) [inchem.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tylosin - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. poultrydvm.com [poultrydvm.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. toku-e.com [toku-e.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Spiramycin - Wikipedia [en.wikipedia.org]

- 11. What is Spiramycin used for? [synapse.patsnap.com]

- 12. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 14. researchgate.net [researchgate.net]

- 15. Uncovering Anticancer Mechanisms of Spiramycin Derivatives Using Transcriptomic and Metabolomic Analyses [mdpi.com]

- 16. [PDF] Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives | Semantic Scholar [semanticscholar.org]

- 17. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. WO2008007104A1 - Use of tylvalosin as antiviral agent - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

Espinomycin A3: A Technical Guide on its Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Espinomycin A3 is a member of the espinomycin family of antibiotics, which are 16-membered macrolides. This technical guide provides a comprehensive overview of the antibacterial activity of this compound against a range of Gram-positive bacteria. While specific data for this compound is limited, this document leverages available information on the closely related compound, Midecamycin (also known as Espinomycin A), to provide insights into its efficacy, mechanism of action, and the experimental protocols used for its evaluation. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Introduction

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial compounds. The espinomycins, a family of 16-membered macrolide antibiotics produced by Streptomyces species, represent a promising area of research. This guide focuses on the activity of this compound against clinically relevant Gram-positive pathogens. Due to the limited publicly available data specifically for this compound, this document utilizes data from its close analog, Midecamycin, to provide a detailed technical overview. Macrolide antibiotics are known for their efficacy against Gram-positive bacteria, and 16-membered macrolides, in particular, may offer advantages such as better gastrointestinal tolerance and activity against certain resistant strains[1].

Quantitative Data: In Vitro Activity of Midecamycin (Espinomycin A)

The in vitro activity of an antimicrobial agent is a critical indicator of its potential therapeutic efficacy. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the MIC values of Midecamycin against various Gram-positive bacteria, compiled from multiple studies.

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Streptococcus pyogenes | 146 | - | ≤0.06 | - | [2] |

| Streptococcus pyogenes (Erythromycin-resistant) | 40 | - | - | 0.041-0.186 (Miocamycin) | [3] |

| Staphylococcus aureus | - | - | - | <3.1 | [1] |

| Streptococcus pneumoniae | - | 1 | 1 | - | [4] |

| Bacillus intestinalis | - | 0.5 | 0.5 | - | [4] |

| Bacillus subtilis | - | 1 | 1 | - | [4] |

| Listeria monocytogenes | - | - | - | <3.1 | [1] |

Note: MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Mechanism of Action

This compound, as a 16-membered macrolide, is believed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This action is achieved through its interaction with the bacterial ribosome.

Inhibition of Bacterial Protein Synthesis

Macrolide antibiotics bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[5][6] This binding interferes with the elongation of the polypeptide chain, ultimately halting protein synthesis.[6] The proposed mechanism for 16-membered macrolides involves the stimulation of peptidyl-tRNA dissociation from the ribosome during the elongation phase of translation.[7][8] This premature release of unfinished peptide chains disrupts the normal protein synthesis cycle, leading to a bacteriostatic effect.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound at the ribosomal level.

Experimental Protocols

The determination of the in vitro activity of this compound is performed using standardized methods. The following is a detailed protocol for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][9]

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

This compound (or Midecamycin) stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Antimicrobial Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. b. The final volume in each well should be 50 µL, with concentrations typically ranging from 0.008 to 128 µg/mL. c. Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

-

Inoculum Preparation: a. From a fresh culture (18-24 hours) of the test bacterium on a suitable agar plate, select several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth. b. Alternatively, a spectrophotometer or microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the growth control.

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

This compound, a 16-membered macrolide antibiotic, demonstrates significant potential for activity against a variety of Gram-positive bacteria. Based on the available data for the closely related compound Midecamycin, it is effective against key pathogens such as Streptococcus pyogenes, Staphylococcus aureus, and Streptococcus pneumoniae. Its mechanism of action, involving the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, is characteristic of macrolide antibiotics. The standardized experimental protocols outlined in this guide provide a framework for the further evaluation and characterization of this compound and other novel antimicrobial agents. Further research is warranted to fully elucidate the specific activity and potential clinical applications of this compound.

References

- 1. 16-membered macrolide antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of midecamycin diacetate, a 16-membered macrolide, against Streptococcus pyogenes isolated in France, 1995-1999 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical and microbiological evaluation of miocamycin activity against group A beta-hemolytic streptococci in pediatric patients. Three years' incidence of erythromycin-resistant group A streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Mechanism of Action of a 16-Membered Macrolide. [research.amanote.com]

- 5. researchgate.net [researchgate.net]

- 6. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]

- 7. thesciencenotes.com [thesciencenotes.com]

- 8. researchgate.net [researchgate.net]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Physicochemical Properties of Espinomycin A3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Espinomycin A3 is a member of the 16-membered macrolide antibiotic family, a class of compounds renowned for their potent antibacterial activity, particularly against Gram-positive bacteria. As with other macrolides, the therapeutic potential of this compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and ultimately, its interaction with the bacterial ribosome. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details generalized experimental protocols for their determination, and illustrates its mechanism of action.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₄₀H₆₅NO₁₅ | [1] |

| Molecular Weight | 799.94 g/mol | [1] |

| Appearance | Colorless Crystal | [1] |

| Solubility | Soluble in Methanol and Ether | [1] |

| Melting Point | Data not available | |

| Specific Rotation ([α]D) | Data not available | |

| UV-Vis λmax | Data not available | |

| Key IR Absorptions | Data not available | |

| 1H NMR Spectral Data | Data not available | |

| 13C NMR Spectral Data | Data not available | |

| Mass Spectrometry Data | Data not available |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical and biological properties of macrolide antibiotics like this compound. These protocols are representative of the techniques typically employed in the characterization of such compounds.

Determination of Melting Point

Methodology: The melting point of a solid crystalline substance like this compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely molten (liquefaction) are recorded as the melting point range.

Determination of Specific Rotation

Methodology: Specific rotation is a fundamental property of chiral molecules and is measured using a polarimeter.

-

Solution Preparation: A precise concentration of this compound is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., methanol) at a defined temperature (typically 20°C or 25°C).

-

Polarimeter Measurement: The solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). Monochromatic light (usually the sodium D-line at 589 nm) is passed through the solution, and the observed optical rotation (α) is measured.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length in decimeters.

-

c is the concentration in g/mL.

-

Spectroscopic Analysis (UV-Vis, IR, NMR, MS)

Methodology: A suite of spectroscopic techniques is used to elucidate the chemical structure and functional groups of this compound.

-

UV-Vis Spectroscopy: A solution of this compound in a suitable solvent (e.g., methanol) is analyzed using a UV-Vis spectrophotometer over a range of wavelengths (typically 200-800 nm) to identify the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule.

-

Infrared (IR) Spectroscopy: A sample of this compound (as a solid film or in a KBr pellet) is analyzed using an IR spectrometer. The resulting spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded for a solution of this compound in a deuterated solvent. These spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the molecule's connectivity and stereochemistry.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the precise molecular weight and fragmentation pattern of this compound. This information helps to confirm the molecular formula and provides clues about the structure of the molecule.

Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Methodology: The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

-

Preparation of Inoculum: A standardized suspension of the target Gram-positive bacterium (e.g., Staphylococcus aureus) is prepared to a specific cell density (e.g., 5 x 105 CFU/mL).

-

Serial Dilution of Antibiotic: A series of twofold dilutions of this compound are prepared in a liquid growth medium in the wells of a microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other 16-membered macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through its interaction with the 50S subunit of the bacterial ribosome.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized mechanism of action for 16-membered macrolide antibiotics and a typical workflow for investigating their interaction with the bacterial ribosome.

Caption: Mechanism of protein synthesis inhibition by this compound.

Caption: Experimental workflow for a ribosome binding assay.

The primary mechanism of action involves this compound binding to the 23S rRNA within the large (50S) ribosomal subunit, at or near the entrance of the nascent peptide exit tunnel (NPET). This binding event leads to a steric blockade within the tunnel, which interferes with the elongation of the growing polypeptide chain. Consequently, peptidyl-tRNA is prematurely dissociated from the ribosome, leading to the cessation of protein synthesis and ultimately, bacterial cell death.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Espinomycin A3 from Streptomyces

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Espinomycin A3 is a sixteen-membered macrolide antibiotic produced by the bacterium Streptomyces fungicidicus var. espinomyceticus. Like other macrolide antibiotics, this compound exhibits activity primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. These application notes provide a detailed protocol for the fermentation of Streptomyces fungicidicus var. espinomyceticus, followed by the extraction, purification, and characterization of this compound.

I. Fermentation of Streptomyces fungicidicus var. espinomyceticus

The production of this compound is achieved through submerged fermentation of Streptomyces fungicidicus var. espinomyceticus. The following protocol outlines the media composition and fermentation parameters. Optimization of these parameters is recommended to enhance the yield of this compound.

1.1. Media Composition:

Two key media are required for the fermentation process: a seed medium for initial culture growth and a production medium to promote the biosynthesis of this compound.

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10.0 | 40.0 |

| Soluble Starch | - | 20.0 |

| Yeast Extract | 5.0 | 5.0 |

| Peptone | 5.0 | 10.0 |

| Soybean Meal | - | 15.0 |

| K₂HPO₄ | 1.0 | 1.0 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| CaCO₃ | - | 2.0 |

| pH | 7.0 - 7.2 | 6.8 - 7.0 |

1.2. Fermentation Protocol:

-

Inoculum Preparation: Aseptically inoculate a loopful of Streptomyces fungicidicus var. espinomyceticus from a slant culture into a 250 mL Erlenmeyer flask containing 50 mL of sterile seed medium.

-

Seed Culture Incubation: Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

-

Production Culture Inoculation: Transfer the seed culture (5% v/v) to a 2 L Erlenmeyer flask containing 500 mL of sterile production medium.

-

Production Fermentation: Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 7-10 days. Monitor the production of this compound periodically using analytical techniques such as HPLC.

Caption: Workflow for the fermentation of Streptomyces fungicidicus var. espinomyceticus for this compound production.

II. Extraction and Purification of this compound

This compound is extracted from the fermentation broth and purified using a combination of solvent extraction and chromatographic techniques.

2.1. Extraction Protocol:

-

Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

-

Supernatant Extraction: Adjust the pH of the supernatant to 8.0 with NaOH. Extract the supernatant twice with an equal volume of ethyl acetate.

-

Mycelium Extraction: Homogenize the mycelial cake and extract it twice with an equal volume of methanol.

-

Combining and Concentrating: Combine the ethyl acetate and methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2.2. Purification Protocol:

The crude extract is subjected to a multi-step chromatographic purification process.

| Purification Step | Stationary Phase | Mobile Phase | Fraction Collection |

| Silica Gel Chromatography | Silica Gel (60-120 mesh) | Gradient of Chloroform:Methanol (100:0 to 90:10) | Fractions are collected and analyzed by TLC. Those containing this compound are pooled. |

| Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol | Fractions are collected and analyzed by TLC/HPLC. This compound-rich fractions are pooled. |

| Preparative HPLC | C18 column (e.g., 10 µm, 250 x 20 mm) | Isocratic or gradient of Acetonitrile:Water | Fractions corresponding to the this compound peak are collected. |

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Load the dissolved extract onto a silica gel column pre-equilibrated with chloroform.

-

Elute the column with a stepwise gradient of chloroform and methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (95:5) solvent system.

-

Pool the fractions showing a spot corresponding to a pure this compound standard.

-

-

Sephadex LH-20 Chromatography:

-

Concentrate the pooled fractions from the silica gel chromatography.

-

Dissolve the residue in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions.

-

Monitor the fractions by TLC or analytical HPLC.

-

Pool the fractions containing pure this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the pooled fractions from the Sephadex column to preparative HPLC.

-

Dissolve the sample in the mobile phase and inject it onto a C18 column.

-

Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile in water).

-

Monitor the elution profile at a suitable wavelength (e.g., 232 nm for macrolides).

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

-

Caption: A multi-step workflow for the extraction and purification of this compound.

III. Characterization of this compound

The purified this compound should be characterized to confirm its identity and purity.

| Analytical Technique | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | A single sharp peak indicating high purity. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of this compound (C₄₀H₆₅NO₁₅, MW: 799.94). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra consistent with the known structure of this compound. |

IV. Biological Activity and Signaling Pathway

4.1. Antibacterial Activity:

This compound is primarily active against Gram-positive bacteria. The minimum inhibitory concentration (MIC) can be determined using standard microdilution methods against a panel of pathogenic bacteria.

4.2. Signaling Pathway:

As a 16-membered macrolide antibiotic, the primary mechanism of action of this compound is the inhibition of bacterial protein synthesis.

Caption: Mechanism of action of this compound via inhibition of bacterial protein synthesis.

Disclaimer: This document provides a representative protocol for the isolation and purification of this compound. The fermentation and purification conditions may require further optimization to achieve higher yields and purity. All laboratory work should be conducted following appropriate safety guidelines.

Application Notes and Protocols for Espinomycin A3 Production

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed fermentation protocol for the production of Espinomycin A3, a sixteen-membered macrolide antibiotic. The protocol is based on established methodologies for the cultivation of Streptomyces species and the production of related macrolide antibiotics. It covers inoculum preparation, fermentation parameters, and downstream processing. Additionally, it includes a summary of relevant quantitative data and a diagram of a representative signaling pathway involved in the regulation of antibiotic biosynthesis in Streptomyces.

Introduction

This compound is a macrolide antibiotic with activity against Gram-positive bacteria.[1][2] It is produced by the bacterium Streptomyces fungicidicus var. espinomyceticus N-18-19.[2] The production of this compound can be achieved through submerged fermentation, a widely used technique for cultivating microorganisms to produce valuable secondary metabolites. Optimization of fermentation conditions, including medium composition, pH, temperature, and aeration, is critical for maximizing the yield of the target antibiotic. This protocol provides a comprehensive guide for the laboratory-scale production of this compound.

Data Presentation

Table 1: Recommended Media for Cultivation of Streptomyces fungicidicus

| Medium Name | Composition (per Liter) | pH | Reference |

| ATCC Medium 196 (ISP Medium 2) | Yeast Extract: 4.0 gMalt Extract: 10.0 gDextrose: 4.0 gAgar: 20.0 g | 7.3 ± 0.2 | [3] |

| ATCC Medium 1877 (ISP Medium 1) | Tryptone: 5.0 gYeast Extract: 3.0 gAgar: 15.0 g | 7.0 - 7.2 | [4] |

| Gause's Synthetic Agar No. 1 | Soluble Starch: 20.0 gKNO₃: 1.0 gK₂HPO₄: 0.5 gMgSO₄·7H₂O: 0.5 gNaCl: 0.5 gFeSO₄·7H₂O: 0.01 gAgar: 20.0 g | 7.2 - 7.4 | [1][5][6] |

Table 2: Optimized Fermentation Parameters for Macrolide Production by Streptomyces sp. (Analogous System)

| Parameter | Optimized Value | Reference |

| Carbon Source | Glucose (39.283 g/L), Corn Starch (20.662 g/L) | [7] |

| Nitrogen Source | Soybean Meal (15.480 g/L) | [7] |

| Inorganic Salt | CaCO₃ (2.000 g/L) | [7] |

| Initial pH | 6.5 | [7] |

| Temperature | 25 - 30°C | |

| Inoculum Volume | 5% (v/v) | [7] |

| Fermentation Time | 12 days | [7] |

| Seed Age | 5 days | [7] |

Experimental Protocols

Inoculum Preparation

This protocol describes the preparation of a seed culture of Streptomyces fungicidicus var. espinomyceticus for inoculating the production medium.

Materials:

-

Lyophilized or frozen stock of Streptomyces fungicidicus var. espinomyceticus

-

ATCC Medium 196 (ISP Medium 2) agar plates

-

ATCC Medium 1877 (ISP Medium 1) broth

-

Sterile baffled flasks

-

Incubator shaker

Procedure:

-

Aseptically rehydrate the lyophilized culture or thaw the frozen stock according to the supplier's instructions.

-

Streak the rehydrated culture onto an ATCC Medium 196 (ISP Medium 2) agar plate.

-

Incubate the plate at 26°C for 7-14 days, or until sufficient growth of mycelia and spores is observed.

-

Aseptically transfer a loopful of mycelia and spores from the agar plate to a flask containing 50 mL of sterile ATCC Medium 1877 (ISP Medium 1) broth.

-

Incubate the flask on a rotary shaker at 28°C and 200 rpm for 3-5 days to generate a dense seed culture.

Fermentation Protocol

This protocol outlines the submerged fermentation process for the production of this compound.

Materials:

-

Seed culture of Streptomyces fungicidicus var. espinomyceticus

-

Production medium (see Table 2 for an analogous optimized medium)

-

Bioreactor or baffled flasks

-

pH meter and sterile solutions for pH adjustment (e.g., 1M HCl, 1M NaOH)

-

Antifoaming agent (e.g., silicone-based)

Procedure:

-

Prepare the production medium according to the formulation in Table 2. Sterilize the medium by autoclaving at 121°C for 20 minutes.

-

After the medium has cooled to room temperature, aseptically inoculate it with the seed culture at a 5% (v/v) ratio.

-

If using a bioreactor, set the fermentation parameters as follows:

-

Temperature: 28°C

-

pH: Maintain at 6.5 using automated addition of acid/base.

-

Agitation: 300-500 rpm

-

Aeration: 1 vvm (volume of air per volume of medium per minute)

-

-

If using baffled flasks, incubate them on a rotary shaker at 28°C and 220 rpm.

-

Add a sterile antifoaming agent as needed to control foam formation.

-

The fermentation is typically carried out for 10-14 days. Monitor the production of this compound periodically by taking samples and analyzing them using appropriate analytical techniques (e.g., HPLC).